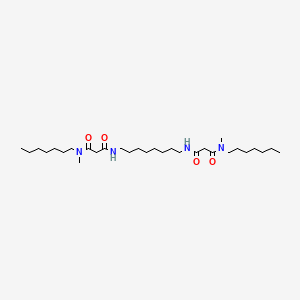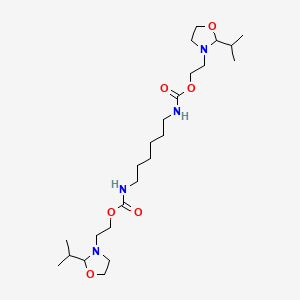
Magnesium ionophore III
Overview
Description
Magnesium ionophore III (Mg3) is a synthetic compound that has been studied for its potential to transport magnesium ions across biological membranes. Mg3 is a member of the family of ionophores, which are compounds that facilitate the transport of ions across cell membranes. Mg3 has been studied for its potential to be used in a range of applications, including medical, scientific, and industrial.
Scientific Research Applications
Ion Measurement and Analysis
- Ionized Magnesium Measurement : Magnesium Ionophore III plays a crucial role in ion-selective electrodes (ISEs) for measuring ionized magnesium (Mg++). The precision and accuracy of these electrodes are essential in patient care management (Filos & Okorodudu, 1995).
- Point of Care Testing : It is increasingly used in hospitals and clinical research institutions for point of care testing of ionized magnesium in blood. Ionophore-based potentiometric sensors effectively determine ionized magnesium levels in blood samples (Zhang, 2011).
Biological Studies
- Intracellular Magnesium Manipulation : this compound, combined with polymyxin B nonapeptide, facilitates the manipulation of intracellular magnesium content in Escherichia coli. This method allows researchers to study the effects of varying intracellular magnesium levels on bacterial cells (Alatossava et al., 1985).
Membrane Permeability and Transport
- Mitochondrial Permeability : The ionophore can influence the permeability of rat liver mitochondria to potassium ions, especially in the presence of uncouplers and EDTA, demonstrating its application in mitochondrial studies (Duszyński & Wojtczak, 1977).
Development of Selective Sensors
- Development of Magnesium-Selective Ionophores : New magnesium-selective ionophores have been synthesized, showing excellent selectivity over calcium and potassium. This advancement is significant for creating more accurate and selective magnesium sensors (O'Donnell et al., 1993).
- Magnesium-Selective Electrodes : Magnesium-selective ionophores are used in solvent polymeric membranes, creating sensors that can reject interfering ions like Na+ and K+, and are applicable for assays in blood and water hardness measurement (Müller et al., 1988).
Miscellaneous Applications
- Luminescent Sensing : this compound has been used in the development of multiresponsive luminescent sensors for detecting various analytes like Fe(III) ions, pesticides, and antibiotics, highlighting its versatility in environmental and health monitoring (Xu et al., 2018).
Mechanism of Action
Target of Action
Magnesium Ionophore III, also known as ETH 4030 or N,N′′-Octamethylene-bis(N′-heptyl-N′-methylmalonamide), is primarily used as an ionophore in solvent polymeric membrane electrodes . Its primary targets are magnesium ions (Mg2+) , and it is commonly used to measure magnesium concentrations in various applications . It is also an effective receptor for Eu3+ and Am3+ cations .
Mode of Action
This compound interacts with its targets by facilitating the transport of magnesium ions across the cell membrane. It forms a complex with the magnesium ions, allowing them to pass through the lipid bilayer of the cell membrane . This interaction results in changes in the concentration of magnesium ions within the cell, which can have various downstream effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of intracellular magnesium concentrations. Magnesium is essential for many cellular processes, including DNA replication, protein synthesis, and energy metabolism . By altering the concentration of magnesium ions within the cell, this compound can influence these processes.
Result of Action
The primary result of this compound’s action is the alteration of intracellular magnesium concentrations. This can have various effects at the molecular and cellular level, depending on the specific role of magnesium in the cell’s metabolic processes. For example, increased intracellular magnesium concentrations can enhance the activity of certain enzymes, influence cell signaling pathways, and affect the cell’s energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other ions in the environment can affect the ionophore’s selectivity and efficiency. The pH of the environment can also influence the ionophore’s activity, as it can affect the ionization state of the ionophore and its target ions. Furthermore, the temperature and ionic strength of the environment can affect the stability of the ionophore .
properties
IUPAC Name |
N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]-N'-methylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O4/c1-5-7-9-15-19-23-33(3)29(37)25-27(35)31-21-17-13-11-12-14-18-22-32-28(36)26-30(38)34(4)24-20-16-10-8-6-2/h5-26H2,1-4H3,(H,31,35)(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJPDBVBJZBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337300 | |
| Record name | Magnesium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119110-38-2 | |
| Record name | Magnesium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















